3-Methyl-1-tetralone
Overview
Description
3-Methyl-1-tetralone is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of ARQ-501 and Study of Dopamine and Serotonin Receptors : 8-Methoxy-1-tetralone, a derivative of 1-tetralone, has been used in the synthesis of ARQ-501, a metabolite of human blood, and in the synthesis of compounds for the study of dopamine (DA) and serotonin (5-HT) receptors (Cabrera & Banerjee, 2010).
Monoamine Oxidase Inhibitors for Neurodegenerative and Neuropsychiatric Disorders : α-Tetralone has been identified as a scaffold for the design of monoamine oxidase (MAO) inhibitors. Indanone and related derivatives, structurally similar to α-tetralone, have shown potential as MAO inhibitors, useful in the treatment of Parkinson’s disease and depression (Mostert, Petzer, & Petzer, 2015).
Role in Oxidation Mechanisms : The conversion of 2-methyl-1-tetralone from 2-methyl-1-tetralone-2-carboxylic acid involves an intermediate that reacts with atmospheric oxygen, leading to 2-hydroperoxy-2-methyl-1-tetralone. This process is significant in understanding oxidation mechanisms (Riahi, Muzart, Abe, & Hoffmann, 2013).
Synthesis of Plant Hormone Abscisic Acid Analogues : Tetralone derivatives have been synthesized as analogues of the plant hormone abscisic acid (ABA), with potential enhanced biological activity in plants. This could lead to agricultural applications in enhancing plant growth and stress responses (Nyangulu et al., 2006).
Potential in Drug Discovery : Tetralone derivatives have been explored for various therapeutic applications, including as analgesics, antidepressants, antifungals, and antibacterials. This highlights its significance in the field of drug discovery (De, Banerjee, Keerthi, & Lakshmi, 2016).
Cytotoxic Activity in Cancer Research : Certain 1,3-diarylidene-2-tetralones have shown cytotoxic activity towards various cancer cell lines, including leukemia and colon cancer cells. This suggests its potential use in cancer therapy (Dimmock et al., 2002).
Mechanism of Action
Target of Action
Tetralone derivatives have been associated with various biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s known that tetralone derivatives can undergo enantioselective hydrogenation, a process catalyzed by 1,4-diamine-ruthenium (ii) complexes . This suggests that 3-Methyl-1-tetralone might interact with its targets through similar chemical reactions.
Biochemical Pathways
Tetralone derivatives are known to be involved in the synthesis of various bioactive compounds, including steroids, prostaglandin analogs, dyes, heterocycles, and pharmaceuticals . Therefore, it’s plausible that this compound could influence similar biochemical pathways.
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that this compound could have good bioavailability and could be metabolized efficiently in the body .
Result of Action
One study suggests that a tetralone derivative was found to covalently bind to the sars-cov-2 main protease (mpro), suggesting potential antiviral activity . This implies that this compound might have similar effects.
Safety and Hazards
Future Directions
The future directions of 3-Methyl-1-tetralone research could involve its use in the synthesis of plasmonic nanostructures . The photoenolization of substituted tetralones such as 3,3,6,8-tetramethyl-1-tetralone can produce a photoenol excited state, which is useful for the fast synthesis of gold nanostructures .
Properties
IUPAC Name |
3-methyl-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-5,8H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWDIVBLLDITMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933649 | |
Record name | 3-Methyl-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20933649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14944-23-1 | |
Record name | 1(2H)-Naphthalenone, 3,4-dihydro-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014944231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20933649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1,2,3,4-tetrahydronaphthalen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the conformational preference of the methyl group in 3-methyl-1-tetralone?
A1: While the provided research articles primarily focus on the use of this compound as a precursor in synthesizing more complex molecules, one study delves into its conformational analysis using NMR spectroscopy []. The study reveals that the 3-methyl group in this compound does not exhibit a strong preference for either an axial or equatorial orientation. This is in contrast to other substituted tetralones, such as 2-methyl-1-tetralone and 4-methyl-1-tetralone, where the methyl group exhibits a preference for specific orientations.
Q2: How is this compound used in the synthesis of polycyclic aromatic hydrocarbons?
A2: this compound serves as a valuable starting material for synthesizing benz[c]acridines and polycyclic carbazoles []. These compounds, often referred to as polycyclic aromatic hydrocarbons (PAHs), are of significant interest due to their potential carcinogenicity. Researchers utilize this compound in a series of chemical reactions to construct the complex ring systems present in these PAHs. This research is crucial for understanding the relationship between the structure of PAHs and their carcinogenic activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.